Product packaging for CASANTHRANOL [cascaroside A shown](Cat. No.:)

CASANTHRANOL [cascaroside A shown]

Cat. No.: B10753119
M. Wt: 596.5 g/mol
InChI Key: ROODSNXIUAPCQO-UHFFFAOYSA-N
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Description

Methodologies for the Isolation of Casanthranol (B1217415) and Cascarosides from Botanical Sources

The initial step involves liberating the target compounds from the plant matrix. This is typically achieved through solvent extraction, often followed by a defatting procedure to remove unwanted lipids and pigments.

The choice of solvent is critical for maximizing the yield and purity of the extracted cascarosides. Various polar solvents and solvent systems have been optimized for this purpose.

Methanol (B129727): Methanol is a commonly used solvent for the exhaustive extraction of cascarosides from the defatted plant material (marc). google.com The process often involves percolation or maceration until the plant material is fully extracted. The resulting methanol percolate, containing 25-45% solids by weight, is then concentrated. google.com An 80% methanol solution has also been used for partitioning to enrich the cascaroside fraction. researchgate.net

Hydroethanolic Systems: Mixtures of ethanol (B145695) and water are highly effective for extracting a wide range of bioactive compounds, including phenolic compounds. mdpi.comua.pt Hydroethanolic solutions, such as 80:20 ethanol/water, are used to extract powdered plant material through maceration, followed by filtration and concentration. dovepress.com The polarity of the hydroethanolic mixture can be adjusted to optimize the extraction of specific compounds. For instance, increasing the ethanol percentage in water can lead to higher recovery of certain antioxidants. mdpi.com In the context of Rhamnus purshiana, hydroethanolic extracts are frequently used for the analysis of cascarosides A and B. researchgate.net

Acetone (B3395972): While less common as a primary extraction solvent for cascarosides, acetone is mentioned as one of the solvents that can be used in the preliminary stages to remove fats, pigments, and other unwanted materials before the main extraction with a more polar solvent like methanol. google.com

Table 1: Comparison of Solvent Extraction Techniques

Solvent System Typical Use Advantages Research Findings
Methanol Primary extraction of defatted marc. google.com High solubility for polar glycosides. Yields a concentrate with 30-40% cascaroside-containing solids. google.com
Hydroethanolic Maceration of raw plant material. dovepress.com "Green" solvent, tunable polarity. mdpi.com Effective for extracting cascarosides A & B for HPLC analysis. researchgate.net

| Acetone | Preliminary solvent wash. google.com | Removes interfering compounds. google.com | Used to remove fats, pigments, and free anthraquinones. google.com |

Prior to the main extraction, a crucial defatting step is employed to remove lipophilic substances that could interfere with subsequent purification steps. This involves washing the raw bark with non-polar solvents. google.com

Commonly used solvents for this purpose include:

Benzene (often with a small amount of ethanol) google.com

Petroleum ether google.com

Chloroform google.com

Carbon tetrachloride google.com

Ethylene dichloride google.com

This procedure effectively removes fats, waxes, pigments, and free anthraquinones, leaving behind the "marc" which is rich in the desired glycosides. google.com The defatted marc is then subjected to extraction with a polar solvent like methanol. google.com

Advanced Separation Techniques for Complex Glycosidic Mixtures

Due to the structural similarity of the cascarosides and the presence of other related glycosides, advanced chromatographic techniques are essential for achieving high-purity separation.

HPLC is a cornerstone technique for both the analysis and preparative separation of anthraquinone (B42736) glycosides. nih.gov

Analytical HPLC: Reversed-phase HPLC systems coupled with Diode Array Detectors (DAD) are used for the quantitative analysis of cascarosides A and B, as well as related compounds like emodin (B1671224) and aloe-emodin (B1665711) in extracts. researchgate.net The high selectivity of these systems allows for clear separation from metabolites. nih.gov Validation of these methods demonstrates good linearity (r² > 0.98) and low limits of detection (LOD) and quantification (LOQ), typically in the low μg/mL range. researchgate.net

Preparative HPLC: This technique is employed for the isolation of specific anthraquinone glycosides in larger quantities, which is particularly useful when dealing with isomers that are difficult to separate by other means. nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC, which utilizes columns with sub-2 µm particles, offers significant improvements in speed, resolution, and sensitivity compared to conventional HPLC. researchgate.net This makes it a valuable tool for high-throughput analysis and for resolving complex mixtures of glycosides.

Table 2: HPLC Validation Parameters for Anthraquinone Analysis in R. purshiana

Compound Retention Time (min) Limit of Detection (LOD) (μg/mL) Limit of Quantification (LOQ) (μg/mL)
Cascaroside A 26.62 0.009 0.029
Cascaroside B 29.02 0.009 0.028
Emodin 59.85 0.008 0.025
Aloe-emodin 60.25 0.010 0.035

Data adapted from a study on HPLC analysis of R. purshiana extracts. researchgate.net

Thin Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the preliminary analysis and quality control of herbal extracts. nih.govphcogj.com

Component Identification: TLC is used as a preliminary step to identify the presence of different classes of phytochemicals, such as glycosides, saponins, and flavonoids, in an extract. nih.gov

Fingerprinting for Quality Control: A TLC chromatogram provides a characteristic "fingerprint" of an herbal extract. This fingerprint can be used to authenticate the botanical source and ensure batch-to-batch consistency. nih.govphcogj.com By comparing the TLC profile of a sample to that of a reference standard, adulteration or incorrect sourcing can be detected. This is particularly important for botanicals like Cascara sagrada to confirm the presence of its marker compounds. researchgate.net

The cascarosides exist as stereoisomers, which present a significant separation challenge. nih.gov Specialized liquid-liquid chromatography techniques that avoid solid supports are particularly effective for this purpose.

Chiral Liquid Chromatography: For the separation of stereoisomers, HPLC methods using a Chiral Stationary Phase (CSP) are often employed. nih.govuni-regensburg.de These phases, which may be based on materials like amylose (B160209) or cellulose (B213188) derivatives, interact differently with each enantiomer or diastereomer, allowing for their separation. nih.govyoutube.com This technique is fundamental in pharmaceutical analysis where the chirality of a molecule can dramatically affect its biological activity. youtube.com

Countercurrent Chromatography (CCC) and High-Performance Countercurrent Chromatography (HPCCC): CCC is a form of liquid-liquid partition chromatography that uses no solid support, thus eliminating issues like irreversible adsorption of the sample. gilson.commdpi.com HPCCC, an advanced form of CCC, has been successfully used to isolate all six major cascarosides (A-F) from a n-butanol extract of Cascara sagrada. nih.gov This was achieved using a two-dimensional approach with different solvent systems, demonstrating the technique's power in resolving complex glycosidic mixtures. nih.gov

Solvent System Example for Cascarosides A & B: Ethyl acetate-n-butanol-water (2:8:10, v/v/v) nih.gov

Solvent System Example for Cascarosides C, D, E & F: A 2D system using chloroform-methanol-isopropanol-water (6:6:1:4, v/v/v/v) followed by ethyl acetate-n-butanol-water (7:3:10, v/v/v) nih.gov

Centrifugal Partition Chromatography (CPC): CPC is a type of countercurrent chromatography where the liquid stationary phase is immobilized by a strong centrifugal field. wikipedia.orgrotachrom.com This technique offers high loading capacity, scalability, and efficiency. plantaanalytica.com It operates on the principle of partitioning compounds between two immiscible liquid phases based on their partition coefficients (Kd). gilson.comrotachrom.com The absence of a solid stationary phase prevents sample degradation and loss, making it an ideal and sustainable method for the large-scale purification of labile natural products like cascarosides. rotachrom.complantaanalytica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32O15 B10753119 CASANTHRANOL [cascaroside A shown]

Properties

Molecular Formula

C27H32O15

Molecular Weight

596.5 g/mol

IUPAC Name

1-hydroxy-3-(hydroxymethyl)-8,10-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-10H-anthracen-9-one

InChI

InChI=1S/C27H32O15/c28-6-9-4-11-16(12(31)5-9)20(34)17-10(25(11)42-27-24(38)22(36)19(33)15(8-30)41-27)2-1-3-13(17)39-26-23(37)21(35)18(32)14(7-29)40-26/h1-5,14-15,18-19,21-33,35-38H,6-8H2

InChI Key

ROODSNXIUAPCQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2OC5C(C(C(C(O5)CO)O)O)O)C=C(C=C4O)CO

Origin of Product

United States

Isolation, Purification, and Advanced Extraction Methodologies

Advanced Separation Techniques for Complex Glycosidic Mixtures

Ion Exchange Chromatography for Charged Glycoside Components

Ion exchange chromatography (IEC) is a powerful purification technique that separates molecules based on their net surface charge. gsconlinepress.comharvardapparatus.com This methodology is particularly applicable to the purification of cascarosides due to the presence of ionizable phenolic hydroxyl groups in their aglycone structures. These groups can be ionized depending on the pH of the surrounding solution, allowing for their selective binding to a charged stationary phase. libretexts.org

The process involves passing the crude or partially purified cascara extract through a column packed with an ion exchange resin. This resin consists of an inert matrix to which charged functional groups are covalently attached. libretexts.org For the separation of cascarosides, an anion exchange resin would typically be used. At an appropriate pH above their isoelectric point, the cascarosides will carry a net negative charge and will bind to the positively charged functional groups of the anion exchanger, displacing the associated counter-ions (e.g., Cl⁻). youtube.com

Compounds in the extract that are neutral or positively charged at this pH will not bind to the resin and will be washed out of the column. The bound cascarosides can then be selectively eluted by changing the pH or by increasing the ionic strength of the eluting buffer. A gradual increase in salt concentration (a salt gradient) will cause the exchange of the bound cascarosides for the salt anions, with weakly bound components eluting first, followed by more strongly bound ones. This allows for the fractionation of the cascaroside mixture itself, potentially separating cascarosides A, B, C, and D based on subtle differences in their charge characteristics. IEC offers a high-resolution separation method capable of yielding highly purified fractions of specific cascarosides for research or specialized applications. researchgate.net

Research on Optimization of Extraction Protocols for Compositional Control

The composition of the final casanthranol (B1217415) extract is highly dependent on the initial extraction process. To achieve a consistent and high yield of the desired cascarosides, optimization of extraction parameters is essential. Modern approaches to this optimization often employ statistical experimental designs to efficiently evaluate the influence of multiple variables.

Factorial Design of Experiments for Extraction Parameters (e.g., Solvent Polarity, Extraction Time, Temperature)

Factorial design of experiments is a statistical methodology that allows for the simultaneous investigation of the effects of multiple factors and their interactions on a response variable. nih.gov In the context of casanthranol extraction, this approach can be used to systematically determine the optimal conditions for maximizing the yield of cascarosides.

A study on the optimization of extraction of bioactive compounds from a related species, Rhamnus alaternus, utilized a Box-Behnken design, a type of response surface methodology. researchgate.net This design investigated three key parameters: the ratio of solvent-to-solid material, stirring speed, and extraction time. The goal was to maximize the total polyphenol and flavonoid content of the extract. The results indicated that all three factors had a significant impact on the extraction yield. For instance, the extraction yield of phenolic compounds was found to be higher at increased temperatures (from 45 to 70 °C) and longer extraction times (from 100 to 180 minutes). researchgate.net

A similar factorial design could be applied to the extraction of cascarosides from Rhamnus purshiana. The variables (factors) could include:

Solvent Polarity: Testing various ratios of ethanol (B145695)/water or methanol (B129727)/water.

Extraction Time: Evaluating a range from a few hours to 24 hours or more.

Temperature: Assessing the effect of extraction at room temperature versus elevated temperatures.

pH of the extraction medium: Investigating how pH influences the selective extraction of the acidic phenolic glycosides.

By performing a set of experiments where these factors are varied in a structured manner, a mathematical model can be developed to predict the cascaroside yield for any given combination of extraction conditions. This allows for the identification of the optimal set of parameters to achieve the desired compositional control of the final extract. scielo.brresearchgate.net

Table 1: Example of a Factorial Design for Optimizing Cascaroside Extraction

FactorLevel 1Level 2Level 3
Solvent (Ethanol:Water) 50:5070:3080:20
Temperature (°C) 255075
Time (hours) 41224

Advanced Drying Technologies for Extract Preparation (e.g., Spray Drying)

After extraction and purification, the liquid extract must be converted into a stable, solid form. Spray drying is a widely used, single-step process that transforms a liquid feed into a dried particulate powder. researchgate.net This technology is particularly advantageous for heat-sensitive materials like glycosides, as the exposure to high temperatures is very brief. researchgate.net Research has been conducted to optimize the spray drying of Cascara sagrada extract to produce a powder with suitable physical properties for pharmaceutical applications, such as direct compression into tablets. conicet.gov.arresearchgate.net

In these studies, a laboratory-scale spray dryer, such as the Büchi B-290 Mini Spray Dryer, is often employed. mincyt.gob.ar To improve the flow properties of the resulting powder and prevent it from being sticky (hygroscopic), a carrier agent or drying adjuvant is often added to the liquid extract before drying. Colloidal silicon dioxide has been shown to be an effective adjuvant for this purpose. researchgate.netconicet.gov.ar

The optimization of the spray-drying process itself can be achieved using a factorial experimental design. researchgate.netconicet.gov.ar Key operating variables that are studied include:

Inlet Air Temperature: The temperature of the hot air used for drying.

Atomization Air Flow Rate: The flow rate of the air used to create the spray.

Feed Volumetric Flowrate: The rate at which the liquid extract is pumped into the dryer.

Feed Solids Concentration: The concentration of the solid material in the liquid extract.

One study used a 25-1 fractional factorial design to find the optimal spray-drying conditions for Cascara sagrada extract. researchgate.net The goal was to produce a powder with good flowability, low moisture content, and high process yield. The results demonstrated that using colloidal silicon dioxide in relatively high concentrations, combined with low atomization air flow rates, significantly improved the powder's properties. researchgate.net

Table 2: Investigated Parameters in the Spray Drying of Cascara Sagrada Extract

ParameterRange InvestigatedOptimal Condition FoundReference
Drying Air Inlet Temperature 130 °C130 °C conicet.gov.ar
Atomization Air Volumetric Flowrate 400 l/h400 l/h conicet.gov.ar
Feed Volumetric Flowrate 15% of max pump rate (3 ml/min)15% conicet.gov.ar
**Drying Adjuvant (Colloidal SiO₂) **1:1 ratio with solid residue1:1 conicet.gov.ar

By carefully controlling these advanced extraction and drying methodologies, it is possible to produce a high-quality, stable, and standardized casanthranol product with a consistent profile of the active cascaroside components.

Structural Elucidation and Stereochemical Characterization

Spectroscopic Methodologies for Chemical Structure Confirmation

A suite of spectroscopic tools is employed to confirm the chemical structure of casanthranol (B1217415) and its glycosidic components.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like cascaroside A. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to map out the carbon and proton framework of the molecule.

¹H NMR spectroscopy provides information about the chemical environment of protons. In a typical ¹H NMR spectrum of a cascaroside, signals corresponding to the aromatic protons of the anthrone (B1665570) core, the protons of the sugar moieties, and the aliphatic protons can be distinguished by their chemical shifts (δ). For instance, aromatic protons typically resonate in the downfield region, while sugar protons appear in a more intermediate region.

¹³C NMR spectroscopy is used to determine the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum will show distinct signals for the carbonyl carbon, aromatic carbons, and the carbons of the glycosidic units.

2D NMR techniques , such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between protons and carbons. For example, HMBC experiments can reveal long-range couplings between protons and carbons, which is instrumental in determining the attachment points of the sugar units to the anthrone aglycone.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. This is particularly important for determining the relative stereochemistry of the molecule, such as the orientation of the sugar moieties with respect to the aglycone.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Anthrone C-glycosides similar to Cascaroside A Note: The following data is illustrative and based on related compounds. Actual chemical shifts for cascaroside A may vary.

PositionδH (ppm)δC (ppm)
2-162.5
36.85 (s)101.0
47.55 (d)120.5
57.65 (t)135.0
67.30 (t)124.0
77.70 (d)118.0
8-161.0
9-182.0
104.70 (d)74.0
1' (Glc)4.90 (d)102.0

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov Various ionization methods can be employed for the analysis of cascarosides.

Electron-Impact MS (EI-MS) can lead to extensive fragmentation, providing information about the structural components of the molecule. However, for large and thermally labile molecules like glycosides, softer ionization techniques are often preferred.

Field Desorption MS (FD-MS) is a soft ionization technique that can provide the molecular ion peak with minimal fragmentation, which is useful for confirming the molecular weight.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful technique for the structural elucidation of glycosides. ub.eduscielo.br In ESI-MS, the molecule is ionized with minimal fragmentation, allowing for the determination of the molecular weight. Subsequent fragmentation of the molecular ion in the gas phase (MS/MS) can provide information about the sequence and linkage of the sugar units, as well as the structure of the aglycone. ub.eduscielo.brnih.gov The fragmentation patterns observed can help to distinguish between different isomers. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govnih.gov This technique is particularly useful for the analysis of complex mixtures, such as plant extracts containing casanthranol, allowing for the separation and identification of individual cascarosides. nih.gov

Table 2: Expected Mass Spectrometry Data for Cascaroside A

TechniqueExpected ObservationInformation Gained
ESI-MS[M+H]⁺ or [M+Na]⁺ ionMolecular Weight Confirmation
ESI-MS/MSFragment ions corresponding to the loss of sugar moietiesSugar sequence and aglycone structure

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov The IR spectrum of casanthranol would be expected to show characteristic absorption bands for the various functional groups present in its structure. libretexts.orglibretexts.orglumenlearning.com

Table 3: Expected Infrared (IR) Absorption Frequencies for Casanthranol

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (hydroxyl groups)3200-3600 (broad)
C-H (aromatic)3000-3100
C-H (aliphatic)2850-3000
C=O (ketone)1650-1700
C=C (aromatic)1450-1600
C-O (ethers and alcohols)1000-1300

Ultraviolet (UV) spectrophotometry measures the absorption of ultraviolet light by a substance. ufrgs.brnih.gov The anthrone core of casanthranol contains a chromophore that absorbs UV light, making this technique suitable for the quantitative analysis of casanthranol and its components. researchgate.net By creating a calibration curve with standards of known concentration, the concentration of casanthranol in a sample can be determined by measuring its absorbance at a specific wavelength (λmax). nih.govyoutube.com This method is often used for quality control purposes in herbal preparations containing casanthranol.

Advanced Stereochemical Investigations of Cascarosides

The complex stereochemistry of cascarosides, arising from multiple chiral centers in both the aglycone and the sugar moieties, necessitates advanced analytical techniques for its complete elucidation. The spatial arrangement of these chiral centers is critical as it can significantly influence the biological activity of the compound.

Advanced NMR techniques, particularly NOESY, play a pivotal role in determining the relative stereochemistry. By observing the through-space interactions between protons, the orientation of substituents and the conformation of the sugar rings can be deduced.

Circular Dichroism (CD) spectroscopy is a powerful tool for determining the absolute stereochemistry of the cascarosides. nih.govnih.gov By comparing the experimental CD spectrum to the spectra of related compounds with known stereochemistry or to spectra predicted by quantum chemical calculations, the absolute configuration of the chiral centers can be assigned. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the stereochemical arrangement of the chromophores and their surrounding chiral environment.

The combination of these advanced spectroscopic methods allows for a comprehensive and unambiguous determination of the intricate three-dimensional structure of cascarosides, which is fundamental to understanding their structure-activity relationships.

Determination of Absolute Configuration (e.g., C-10 Stereochemistry in Cascarosides A and B)

The absolute configuration of the cascarosides, particularly at the C-10 position, has been a pivotal point of research. Cascarosides A and B are established as C-10 isomers of 8-O-(β-D-glucopyranosyl)barbaloin. nih.gov Early studies utilized techniques like electron-impact and field desorption mass spectrometry, alongside NMR and circular dichroism (CD) spectroscopy, to confirm this isomeric relationship. nih.gov

A significant breakthrough in defining the C-10 stereochemistry came from the elucidation of the absolute configuration of their parent aloins. It was determined that aloin (B1665253) A possesses the (10S) configuration and aloin B has the (10R) configuration. rsc.org This knowledge, combined with reliable correlations between the aloins and the cascarosides, allowed for the assignment of the (10S)-configuration to cascaroside A and the (10R)-configuration to cascaroside B. rsc.org This assignment was further supported by several pieces of evidence:

Separate partial hydrolysis of cascaroside A yielded a dextrorotatory aglycone (impure aloin A), while cascaroside B produced a levorotatory aglycone (impure aloin B). rsc.org

Similarities observed in the CD spectra of aloin and the corresponding cascaroside of the same series (A or B) provided further correlative proof. rsc.org

These findings were later unequivocally confirmed through non-correlative spectroscopic methods, solidifying the understanding of the absolute configuration at the C-10 chiral center for cascarosides A and B. rsc.org

Conformational Studies using NMR and Vibrational Circular Dichroism (VCD)

The three-dimensional arrangement, or conformation, of the cascarosides has been extensively studied using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD).

¹H and ¹³C NMR spectroscopy have been instrumental in determining the conformation and absolute configuration of cascarosides A, B, C, and D. rsc.org By analyzing anisotropic effects and specific Nuclear Overhauser Effects (NOE) in their ¹H NMR spectra, researchers have been able to deduce the preferred conformation of each diastereoisomeric pair. rsc.orgresearchgate.net These studies also led to the complete assignment of ¹H and ¹³C NMR signals for all four cascarosides. rsc.org

VCD spectroscopy, which is highly sensitive to the stereochemical arrangement of a molecule, has been a powerful complementary tool. nih.gov The VCD spectra of the cascarosides, in conjunction with NMR data, have provided a more complete picture of their conformational preferences in solution. rsc.org The strong dependence of the chiroptical response on the three-dimensional structure makes VCD a sensitive probe for molecular conformation. nih.gov

Computational Approaches for Stereochemical Analysis (e.g., Quantum Mechanical Calculations, Molecular Dynamics Simulations for Spectroscopic Data Interpretation)

In recent years, computational methods have become indispensable for the stereochemical analysis of complex molecules like casanthranol and its glycosides. These approaches are particularly valuable for interpreting experimental spectroscopic data and providing deeper insights into conformational preferences.

Quantum mechanical (QM) calculations, such as those based on density functional theory (DFT), are used to calculate theoretical spectroscopic data, including NMR chemical shifts and VCD spectra. nih.govwhiterose.ac.uk By comparing these calculated spectra with experimental data, researchers can validate proposed structures and assign absolute configurations. For conformationally flexible molecules, this process involves several steps:

Conformational Sampling: Identifying all possible low-energy conformations of the molecule. This can be achieved through methods like molecular dynamics (MD) simulations. nih.govwhiterose.ac.uk

Structural Optimization and Spectra Calculation: For each significant conformer, the geometry is optimized, and the corresponding spectroscopic properties are calculated. nih.gov

Boltzmann Averaging: The final theoretical spectrum is generated by averaging the spectra of individual conformers, weighted by their predicted populations based on their relative energies. nih.gov

This combined experimental and computational approach has proven to be a robust strategy for the stereochemical elucidation of flexible molecules with multiple chiral centers. nih.gov MD simulations, in particular, provide valuable information on the dynamic behavior of these molecules in solution, revealing the range of accessible conformations. whiterose.ac.uk

Research into Isomeric Differentiation and Characterization Challenges in Natural Anthraquinone (B42736) Glycosides

The differentiation and characterization of isomers within the natural anthraquinone glycoside family present significant analytical challenges. nih.gov These compounds often exist as complex mixtures of closely related isomers, such as diastereomers and constitutional isomers, which can be difficult to separate and identify. nih.govresearchgate.net

The primary challenges include:

Structural Similarity: Isomers often have very similar physical and chemical properties, making their separation by conventional chromatographic techniques difficult. nih.gov For instance, the separation of chrysophanol (B1684469) 1-O-β-d-glucoside and chrysophanol 8-O-β-d-glucoside has proven to be a significant hurdle. nih.gov

Co-elution: In complex plant extracts, multiple isomers can co-elute during chromatographic analysis, leading to overlapping signals and making unambiguous identification challenging.

Stereochemical Complexity: The presence of multiple chiral centers gives rise to a large number of possible stereoisomers, further complicating the analysis. youtube.com

To overcome these challenges, researchers have employed a combination of advanced separation techniques and sophisticated analytical methods. High-performance liquid chromatography (HPLC) and high-speed countercurrent chromatography (HSCCC) have been successfully used for the preparative separation of anthraquinone glycoside isomers. nih.govnih.gov Furthermore, the coupling of these separation techniques with mass spectrometry (MS) and NMR spectroscopy is crucial for the definitive structural elucidation and differentiation of these closely related natural products.

Biosynthesis and Enzymatic Transformations

Enzymatic Biotransformations of Casanthranol (B1217415) and its Glycosidic Derivatives

While plants synthesize cascarosides, their ultimate conversion to biologically active forms is often mediated by enzymes from other organisms, particularly the gut microbiota following oral ingestion. mdpi.comresearchgate.net

Casanthranol is present in plants as C- and O-glycosides, such as cascarosides A and B. nih.gov These glycosides are generally large, polar molecules that are not readily absorbed in the upper gastrointestinal tract. Their therapeutic action is dependent on bioconversion by the gut microbiota in the colon. mdpi.comresearchgate.nettaylorfrancis.com The diverse array of bacteria in the gut produces a wide range of enzymes, including β-glucosidases and other hydrolases, that are capable of cleaving glycosidic bonds. mdpi.comnih.gov

This microbial enzymatic action hydrolyzes the sugar moieties from the cascaroside, releasing the active aglycone, aloe-emodin (B1665711) anthrone (B1665570). uomustansiriyah.edu.iq This process is crucial, as the free aglycone is the compound primarily responsible for the laxative effect. uomustansiriyah.edu.iq This mechanism is a common theme for many plant-derived glycosides, where the gut microbiome acts as a "metabolic organ" to activate the ingested compounds. mdpi.comnih.govnih.gov For example, the chemotherapy drug Irinotecan (CPT-11) is detoxified in the liver via glucuronidation, but bacterial β-glucuronidases in the gut can convert it back to its active (and toxic) form, SN-38, causing side effects. nih.gov Similarly, gut bacteria are responsible for converting various flavonoid glycosides into their more bioavailable aglycones. mdpi.com

Table 4: Role of Gut Microbiota in the Bioconversion of Cascarosides

Initial CompoundMicrobial EnzymeTransformationProduct (Active Form)
Cascaroside (O-glycoside)β-GlucosidaseHydrolysis of the O-linked glucose at position 8.Barbaloin (Aloe-emodin anthrone C-glycoside)
Barbaloin (C-glycoside)Bacterial hydrolasesReductive cleavage of the C-linked glucose at position 10.Aloe-emodin anthrone (Aglycone)

Studies on Oxidative Hydrolysis Reactions and Subsequent Aglycone Formation

Casanthranol, which is comprised of cascarosides including cascaroside A, belongs to the anthraquinone (B42736) class of C-glycosides. The C-C bond between the sugar moiety and the aglycone in these compounds is notably resistant to cleavage by acid hydrolysis alone. uomustansiriyah.edu.iq The biotransformation of cascarosides into their active aglycone forms is a critical step for their physiological activity and is primarily mediated by the enzymatic machinery of the gut microbiota.

The process begins with the enzymatic cleavage of the C-glycosidic bond, a step that requires specialized enzymes produced by intestinal microorganisms. Following the release of the sugar moiety, the resulting anthrone intermediate is then oxidized to form the stable aglycone, aloe-emodin.

Enzymatic Inactivation Mechanisms and Metabolic Fate

The metabolic fate of casanthranol is intrinsically linked to the activity of the gut microbiome. The cascaroside glycosides themselves are essentially prodrugs; they are not significantly absorbed or broken down in the upper gastrointestinal tract. brettelliott.com Their journey through the digestive system brings them to the colon, where a dense population of bacteria resides.

Here, bacterial enzymes, such as β-glucosidases, are responsible for the initial and crucial step of cleaving the glycosidic bond. This enzymatic action releases the aglycone from the sugar molecule. For casanthranol, this process yields aloe-emodin and other related anthrones.

Once the aglycone is liberated, it can be absorbed by the intestinal epithelial cells. In vitro studies on aloin (B1665253) and aloe-emodin have shown that the aglycone, aloe-emodin, is more readily absorbed than its glycoside precursor. nih.gov Following absorption, these aglycones can enter systemic circulation and undergo Phase II metabolism in the liver. This typically involves conjugation reactions such as glucuronidation and sulfation, which increase the water solubility of the compounds and facilitate their excretion from the body. nih.gov

The gut microbiota not only initiates the activation of casanthranol by liberating the aglycone but may also be involved in its further metabolism and potential inactivation. The composition and metabolic activity of an individual's gut microbiota can, therefore, significantly influence the bioavailability and ultimate physiological effects of casanthranol.

Structure Activity Relationship Sar Studies and Analogue Design

Correlation of Chemical Structure with Biological Activity Profiles

The biological activity of anthranoid glycosides is a complex interplay between the aglycone's structure and the nature of its glycosylation. These structural features dictate the compound's pharmacokinetic profile and its interaction with biological targets.

The glycosidic moiety is a critical determinant of the biological activity of compounds like cascaroside. For many anthraquinone (B42736) glycosides, the sugar portion is essential for their therapeutic effect, primarily by facilitating transport to the site of action in the large intestine. uomustansiriyah.edu.iq Without the sugar, the free aglycones often exhibit little to no activity. uomustansiriyah.edu.iq The type of sugar, its point of attachment to the aglycone, and the nature of the glycosidic bond (O- or C-glycoside) all play significant roles. uomustansiriyah.edu.iqfirsthope.co.in

In the case of cascaroside A, which is an O-glycoside, the glucose molecule enhances water solubility and is thought to protect the anthrone (B1665570) aglycone from degradation in the upper gastrointestinal tract. Upon reaching the colon, bacterial enzymes hydrolyze the glycosidic bond, releasing the active aglycone. Aloin (B1665253), a C-glycoside of aloe-emodin (B1665711) anthrone, demonstrates the importance of the linkage type; C-glycosides are generally more resistant to hydrolysis than O-glycosides. uomustansiriyah.edu.iqmdpi.com

The structure of the aglycone itself is also paramount. For instance, sennosides (B37030), which are dimeric anthrone glycosides, exhibit potent laxative effects. researchgate.netontosight.ai The stereochemistry of the aglycone, as seen in the difference between sennoside A and its stereoisomer sennoside B, can also lead to variations in biological activity. researchgate.netnih.gov

The substitution pattern on the anthraquinone or anthrone scaffold significantly influences the molecule's interaction with biological targets. Key functional groups that modulate activity include hydroxyl, carboxyl, and methyl groups. nih.govrsc.org

The number and position of hydroxyl groups on the anthraquinone nucleus can affect activities such as superoxide (B77818) generation and DNA binding. nih.gov For example, a study on anthraquinonyl glucosaminosides found that increasing the number of hydroxyl groups enhanced superoxide generation. nih.gov Furthermore, the 1,8-dihydroxy substitution pattern, as seen in many natural anthraquinones, was found to generate less superoxide than the 1,4-dihydroxy pattern. nih.gov Hydroxyl groups are also crucial for stabilizing the complex formed between anthraquinones and DNA and are often required for antibacterial activity. nih.gov

The presence of a carboxyl group, as seen in rhein (B1680588), can also impact biological activity. wikipedia.org Modifications of these functional groups, either through esterification, etherification, or other chemical transformations, would be expected to alter the compound's polarity, steric profile, and hydrogen-bonding capacity, thereby influencing its receptor binding and cellular responses.

Strategies for the Chemical Modification and Design of Casanthranol (B1217415) and Cascaroside Analogues

The design of analogues of casanthranol and cascarosides aims to improve their therapeutic properties, such as efficacy, selectivity, and pharmacokinetic profile, while minimizing any undesirable effects.

Rational design of novel anthranol glycoside analogues can be guided by established principles of medicinal chemistry. researchgate.net One approach is to systematically modify the aglycone scaffold. For instance, introducing different substituents at various positions on the anthracene (B1667546) core can modulate the electronic and steric properties of the molecule. nih.gov A study on anthracene-based DNA binders demonstrated that the introduction of methylene (B1212753) groups could systematically enhance binding affinity. nih.gov

Another strategy involves altering the glycosidic portion of the molecule. This could include synthesizing analogues with different sugar moieties (e.g., rhamnose instead of glucose), varying the anomeric configuration, or changing the point of attachment of the sugar to the aglycone. The synthesis of a series of anthraquinonyl glucosaminosides has been reported as a means to study the influence of aglycone hydroxylation on biological activity. nih.gov

Furthermore, the creation of dimeric structures, inspired by the sennosides, could be a fruitful avenue for developing novel analogues with enhanced or different pharmacological profiles. The development of methodologies for introducing various functional groups into the anthraquinone scaffold is fundamental for the targeted synthesis of new compounds. colab.ws

Computational Chemistry Approaches in SAR Elucidation and Predictive Modeling

Computational chemistry offers powerful tools for elucidating the SAR of complex molecules like casanthranol and for predicting the activity of novel analogues, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. mdpi.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. nih.gov These models are built by calculating a set of molecular descriptors for each compound, which quantify various aspects of its chemical structure, and then using statistical methods to find a relationship between these descriptors and the observed biological activity. mdpi.com

Cheminformatics and Molecular Docking for Mapping Structure-Activity Relationships

The exploration of the structure-activity relationships (SAR) of natural compounds like Casanthranol (with Cascaroside A as a representative structure) is increasingly reliant on computational methods. chemrxiv.org Cheminformatics and molecular docking are powerful in-silico tools that enable the analysis and prediction of how a molecule's structure relates to its biological activity, thereby guiding the design of more potent and selective analogues. chemrxiv.orgnanobioletters.com

Cheminformatics encompasses a range of computational techniques used to analyze chemical information. chemfaces.com For a compound like Cascaroside A, an initial step would involve the creation of a virtual library of its analogues. These analogues can be generated by systematically modifying specific functional groups of the parent molecule. Cheminformatics tools are then used to calculate a wide array of molecular descriptors for each analogue. These descriptors quantify various physicochemical properties such as lipophilicity (e.g., logP), electronic effects (e.g., partial charges), and steric properties (e.g., molecular volume and shape). nih.gov By correlating these descriptors with experimentally determined biological activity, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. nih.govnih.gov Such models provide a mathematical relationship that can predict the activity of novel, unsynthesized analogues, thus prioritizing the most promising candidates for synthesis and testing. nih.gov

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. samipubco.com In the context of Casanthranol, molecular docking would be used to simulate the interaction between its analogues and a specific biological target, such as an enzyme or receptor. nanobioletters.comresearchgate.net The process involves placing the ligand (the Casanthranol analogue) into the binding site of the target protein and calculating a "docking score," which estimates the binding affinity. nih.govmdpi.com

A typical molecular docking study for Casanthranol analogues would involve the following steps:

Target Preparation: Obtaining the 3D structure of the biological target protein, often from a repository like the Protein Data Bank (PDB). samipubco.com

Ligand Preparation: Generating the 3D structures of Casanthranol and its analogues and optimizing their geometries.

Docking Simulation: Using software like AutoDock or Glide to fit the ligands into the active site of the protein. rsc.org

Analysis of Results: Analyzing the predicted binding poses and energies. The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues in the binding site are examined in detail. samipubco.com

The insights gained from these docking studies are invaluable for understanding the molecular basis of activity. For instance, observing that a specific hydroxyl group on the glycoside moiety of Cascaroside A forms a critical hydrogen bond with the target protein would suggest that modifications to this group could significantly impact activity. The combination of QSAR and molecular docking provides a robust platform for mapping the SAR of Casanthranol, allowing researchers to rationally design new compounds with improved therapeutic potential. researchgate.net

Analysis of Combinatorial Analogue Graphs for SAR Discontinuity and Optimization

The optimization of a lead compound like Casanthranol requires a deep understanding of its structure-activity landscape, which describes how small changes in chemical structure can lead to changes in biological activity. The analysis of combinatorial analogue graphs is a sophisticated method used to visualize and interpret this landscape, with a particular focus on identifying "SAR discontinuity" or "activity cliffs." biorxiv.org

An activity cliff is a pair of structurally similar compounds that exhibit a large and unexpected difference in potency. biorxiv.orgbiorxiv.org Identifying these cliffs is crucial for drug discovery as they highlight subtle structural modifications that have a profound impact on biological activity.

The process begins with the design of a combinatorial library of Casanthranol analogues. nih.govnih.gov This involves defining a common core scaffold (the anthraquinone core of Casanthranol) and a set of variable building blocks (R-groups) at different substitution points. The virtual enumeration of all possible combinations of these building blocks generates a large chemical space of potential analogues. mdpi.com

This chemical space can be represented as a graph where each node is a compound and the edges connect structurally similar analogues (e.g., those differing by a single building block). When biological activity data is mapped onto this graph, it creates a structure-activity landscape. Analysis of this landscape can reveal:

Continuous SAR: Regions of the graph where gradual changes in structure lead to gradual changes in activity. This indicates a well-behaved region of chemical space where optimization is predictable.

Discontinuous SAR (Activity Cliffs): Adjacent nodes in the graph with a sharp drop-off or increase in activity. These discontinuities are highly informative for several reasons:

They can pinpoint key interactions between the ligand and the target. For example, replacing a small methyl group with a slightly larger ethyl group might cause a steric clash with the receptor, leading to a dramatic loss of activity.

They can reveal "magic methyl" effects, where the addition of a methyl group in a specific position leads to a significant and non-obvious improvement in potency.

They provide critical information for optimizing properties beyond potency, such as selectivity or metabolic stability.

By systematically analyzing these combinatorial graphs, medicinal chemists can understand the rules governing the SAR of Casanthranol. This allows for more effective optimization strategies, moving away from random screening towards a data-driven design of analogues. The goal is to navigate the SAR landscape to find analogues that not only have high potency but also possess a desirable profile of other properties required for a successful therapeutic agent. nih.gov

Pre Clinical Pharmacological Investigations: Molecular Mechanisms

Application of In Vitro and Ex Vivo Model Systems

The pre-clinical investigation of casanthranol (B1217415) and its metabolites has heavily relied on a variety of in vitro and ex vivo models to elucidate its mechanisms of action while minimizing the use of live animals.

In vitro models using cell lines have been particularly valuable. The human colon adenocarcinoma cell line, Caco-2, is a cornerstone of this research. nih.gov When cultured for an extended period, Caco-2 cells differentiate to form a polarized monolayer that mimics many structural and functional properties of the intestinal epithelium, making it a standard model for drug absorption and transport studies. e-lactancia.org This model has been used to demonstrate that rhein (B1680588) is not cytotoxic at therapeutic concentrations, does not disrupt epithelial barrier integrity, and can inhibit cancer cell proliferation. e-lactancia.org Co-culture models, such as combining Caco-2 with mucus-producing HT29-MTX cells, have been developed to create a more physiologically relevant system that includes a mucus layer, which is important for studying interactions with mucoadhesive compounds.

Ex vivo models, which use isolated tissues, provide an integrated system that preserves the local cellular architecture and neural connections. The Ussing chamber is a classic ex vivo technique that mounts a section of isolated intestinal or colonic mucosa as a barrier between two chambers. nih.gov This setup allows for precise measurement of transepithelial ion transport, as demonstrated in studies showing rhein-stimulated chloride secretion across rat colonic mucosa. nih.gov Another common ex vivo preparation involves using isolated strips of intestinal smooth muscle in an organ bath. This model allows researchers to measure muscle contractility in response to electrical field stimulation (which activates enteric neurons) or direct application of agonists, providing insight into how compounds like casanthranol's metabolites modulate colonic motility.

Use of Intestinal Epithelial Cell Lines and Organoid Models

To date, specific studies investigating the molecular mechanisms of casanthranol using intestinal epithelial cell lines such as Caco-2, HT-29, or T-84, or advanced intestinal organoid models, are not extensively documented in publicly available literature. However, the established utility of these models for studying intestinal drug transport and toxicity provides a framework for how casanthranol's effects could be assessed.

Caco-2 cell monolayers are a well-established in vitro model for predicting the oral absorption of drugs. nih.gov These cells, when cultured, differentiate into a polarized epithelial layer with tight junctions, mimicking the barrier function of the human intestinal epithelium. nih.gov Studies with related anthranoid compounds, such as sennosides (B37030), have utilized Caco-2 cells to investigate their influence on the permeability of other drugs. For instance, the permeability of furosemide (B1674285) was observed to be enhanced in the presence of rhein and danthron, which are structurally related to the active components of cascara. medchemexpress.com This suggests that casanthranol could potentially modulate the transport of co-administered drugs across the intestinal barrier.

Intestinal organoids, three-dimensional structures grown from stem cells that replicate the cellular diversity and architecture of the gut epithelium, offer a more sophisticated model for toxicological and mechanistic studies. ontosight.ai These models have been successfully used to study the effects of various compounds on intestinal cell proliferation, differentiation, and barrier integrity. ontosight.ai While direct research on casanthranol in intestinal organoids is not yet available, these models hold significant promise for future investigations into its precise molecular targets and cellular effects.

Studies on Primary Cell Cultures (e.g., Mouse Lymphoma Cells for Mutagenesis Research)

The genotoxic potential of casanthranol and its components has been evaluated in primary cell cultures, most notably in the mouse lymphoma assay (MLA). This assay is a standard in vitro test for detecting a broad spectrum of genetic alterations, including point mutations and chromosomal damage. nih.govpatsnap.com

A product information sheet for casanthranol references a study indicating that related anthranoid compounds, emodin (B1671224), danthron, and aloe-emodin (B1665711), have demonstrated mutagenic activity in mouse lymphoma L5178Y cells. sigmaaldrich.com Furthermore, data from the National Toxicology Program (NTP) indicates that casanthranol itself has tested positive in the Ames test for bacterial mutagenicity. nih.gov The NTP has also conducted in vivo micronucleus studies in rats and mice and a cytogenetic study in Chinese hamster ovary cells for casanthranol, highlighting regulatory interest in its genotoxic profile. nih.gov

Genotoxicity of Casanthranol and Related Compounds
CompoundTest SystemResultReference
CasanthranolBacterial Mutagenicity (Ames Test)Positive nih.gov
EmodinMouse Lymphoma L5178Y CellsMutagenic sigmaaldrich.com
DanthronMouse Lymphoma L5178Y CellsMutagenic sigmaaldrich.com
Aloe-emodinMouse Lymphoma L5178Y CellsMutagenic sigmaaldrich.com

Pre-clinical In Vivo Studies in Animal Models

Animal models have been instrumental in characterizing the physiological effects of casanthranol, particularly its action as a stimulant laxative. These studies have focused on its impact on intestinal motility, neurochemical environment, and tissue integrity.

Preclinical models for assessing laxative activity are well-established and typically involve the administration of the test substance to animals, followed by the measurement of fecal output, stool consistency, and the transit time of a non-absorbable marker through the gastrointestinal tract. nih.govnih.gov

The enteric nervous system plays a crucial role in regulating intestinal motility and secretion, with neuropeptides such as Vasoactive Intestinal Polypeptide (VIP) and somatostatin (B550006) being key modulators. While direct studies on the effect of casanthranol on these neuropeptides are lacking, research on related anthranoids provides some insight. A study on long-term administration of sennosides, another type of anthranoid laxative, in rats demonstrated a reduction in the levels of VIP in the muscularis externa of the descending colon. This suggests a potential for anthranoids to influence the neurochemical environment of the gut.

VIP is known to be a potent stimulator of intestinal water and electrolyte secretion and is involved in the peristaltic reflex. Somatostatin, on the other hand, can have inhibitory effects on gut motility and secretion. mdpi.comnih.gov Alterations in the levels of these neuropeptides could, therefore, contribute to the laxative effect of anthranoid compounds.

The histopathological effects of casanthranol on intestinal tissue have not been extensively detailed in the available scientific literature. Histological analysis is a critical component of toxicological evaluations, providing information on tissue damage, inflammation, and cellular changes. nih.govnih.gov

While the National Toxicology Program has conducted in vivo micronucleus studies for casanthranol, which involve microscopic examination of bone marrow cells for chromosomal damage, detailed reports on the histopathology of the intestinal tract from these studies are not readily accessible. nih.gov A product information sheet mentions a case report of cascara-induced intrahepatic cholestasis, a form of liver injury, but this is not directly related to intestinal pathology. sigmaaldrich.com Studies on the related compound, sennosides, in rats did not report any specific toxicity to the intestine. efsm.online Given the positive genotoxicity findings for casanthranol and related compounds, further histopathological investigation of the intestinal tract would be valuable to fully characterize its safety profile.

Interactions Within Biological Systems

Metabolic Fate and Biotransformation Pathways in Organisms

The metabolic journey of casanthranol's active components, the anthraquinone (B42736) glycosides, begins in the gastrointestinal tract and is heavily dependent on the enzymatic activity of the gut microbiota.

Anthranoid glycosides, such as the cascarosides found in casanthranol (B1217415), are essentially prodrugs. nih.gov In their glycosidic form, they are hydrophilic molecules that are not readily absorbed in the upper gastrointestinal tract. nih.govkarger.com Their activation is a classic example of the metabolic interplay between xenobiotics and the gut microbiome. nih.govfrontiersin.org

The key activation step is the hydrolysis of the glycosidic bonds, a reaction catalyzed by β-glucosidases produced by a variety of intestinal bacteria. researchgate.net This enzymatic cleavage liberates the sugar moiety (e.g., glucose) and the pharmacologically active aglycone, an anthrone (B1665570). nih.govkarger.com For instance, sennosides (B37030), which are structurally related dianthrone glycosides, are metabolized by gut bacteria into rhein (B1680588) anthrone, the active metabolite. nih.govresearchgate.net This process is understood at the molecular level and is essential for the laxative effect. nih.gov The sugar portion of the molecule serves to transport the aglycone to the large intestine, its primary site of action. karger.com Without this microbial hydrolysis, the therapeutic activity of the free anthraquinones is minimal. karger.com

The gut microbiome possesses a vast array of enzymes not produced by the human body, making it a critical player in the metabolism of many natural products. nih.govfrontiersin.org This microbial enzymatic action is mutually beneficial; while activating the drug, the released sugars can serve as an energy source for the gut bacteria. nih.gov

Following the microbial hydrolysis of the glycosides, the resulting aglycones (anthrones) can undergo further transformations. The primary active metabolite, an anthrone, can be oxidized to its corresponding anthraquinone. karger.comresearchgate.net For example, rhein anthrone can be converted to rhein. researchgate.net

The absorption and subsequent fate of these metabolites vary significantly. Studies with radiolabeled compounds have provided crucial insights. For instance, a study in rats using 14C-labelled rhein anthrone administered directly into the cecum revealed that the compound is only scarcely absorbed. nih.govkarger.com In contrast, its oxidized counterpart, rhein (an anthraquinone), is absorbed to a much larger extent. nih.govkarger.com This suggests that dianthrone or anthrone glycosides lead to lower systemic availability of the active compounds compared to anthraquinone O-glycosides. nih.gov

Once absorbed, the anthraquinone aglycones can undergo extensive phase II metabolism, primarily in the liver, but also in the intestinal wall. karger.comnih.gov The main metabolic pathways include glucuronidation and sulfation, which produce more polar, water-soluble conjugates that can be readily excreted. nih.govscialert.net These conjugates can be eliminated from the body via urine and bile. scialert.net Some anthraquinones, like emodin (B1671224) and rhein, are known to undergo significant enterohepatic circulation. karger.com

A study on the metabolism of rhein in rats identified several metabolites, including glucuronides, sulfates, and even an anthrone form, indicating that reduction can also occur post-absorption. scialert.net The distribution of these metabolites is wide, with presence detected in plasma, kidney, liver, heart, and urine. scialert.net Interestingly, while rhein itself may not cross the blood-brain barrier, some of its conjugated metabolites and the anthrone form have been found in the brain, suggesting that metabolism can significantly alter the distribution profile of these compounds. scialert.net

Table 1: Metabolic Fate of Anthranoid Aglycones

Metabolite Type Key Transformation Absorption Subsequent Fate
Anthrone (e.g., Rhein anthrone) Active metabolite formed by gut microbiota hydrolysis of glycosides. nih.govresearchgate.net Poorly absorbed from the colon. nih.govkarger.com Can be oxidized to anthraquinone form in the gut. Largely excreted in feces. researchgate.netkarger.com
Anthraquinone (e.g., Rhein, Emodin) Formed by oxidation of anthrones. researchgate.net Absorbed to a much larger extent than anthrones. nih.govkarger.com Undergoes extensive Phase I (e.g., oxidation of side chains) and Phase II (glucuronidation, sulfation) metabolism. karger.comscialert.net Excreted in urine and bile; subject to enterohepatic circulation. karger.comscialert.net

Potential for Pharmacokinetic and Pharmacodynamic Interactions with Co-administered Compounds (Focus on Research Methodologies)

The metabolites of casanthranol, particularly the absorbed anthraquinone aglycones like aloe-emodin (B1665711) and rhein, have the potential to interact with co-administered drugs. nih.govresearchgate.net Investigating this potential is crucial for safe use and is typically conducted using a variety of established research methodologies.

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes primarily found in the liver that are responsible for the metabolism of a vast number of drugs and other xenobiotics. nih.gov Inhibition or induction of these enzymes by one compound can alter the metabolism of another, leading to potential toxicity or loss of efficacy. ms-editions.clyoutube.com

In vitro assays are the first line of investigation for potential CYP-mediated drug-drug interactions. These studies typically use human liver microsomes or recombinant human CYP enzymes. nih.govnih.gov The methodology involves incubating the test compound (e.g., an anthraquinone like emodin or rhein) with a specific CYP isoform and a known substrate for that enzyme. The ability of the test compound to inhibit the metabolism of the substrate is then measured, often by quantifying the formation of the substrate's metabolite. From this data, an IC50 value (the concentration of the inhibitor that causes 50% inhibition) can be determined. nih.govnih.gov

Research has shown that several anthraquinones are inhibitors of major CYP isoforms. nih.govnih.gov For example, a study evaluating 22 anthraquinones found that many were potent inhibitors of CYP1A2. nih.gov Further investigation in human liver microsomes showed that emodin, rhein, and aloe-emodin could inhibit multiple CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov Such in vitro data is critical for predicting whether clinically significant interactions might occur in vivo. nih.gov

Table 2: Example of In Vitro CYP Inhibition by Anthraquinones

Anthraquinone CYP Isoform Inhibited IC50 Value (µM) Research Model
Emodin CYP1A2 3.73 Recombinant Human Enzyme nih.gov
Emodin CYP1A1 12.25 Recombinant Human Enzyme nih.gov
Emodin CYP2B1 14.89 Recombinant Human Enzyme nih.gov
Aloe-emodin Multiple CYPs - Human Liver Microsomes nih.gov
Rhein Multiple CYPs - Human Liver Microsomes nih.gov

Note: This table presents example data from cited research and is not exhaustive.

To predict the oral absorption of drugs and to study the role of transporters in drug disposition, cell-based models are widely used. The Caco-2 cell line, derived from a human colon adenocarcinoma, is a well-established in vitro model for the human intestinal epithelium. nih.govnih.goveurofinsdiscovery.com When cultured on semipermeable filters, Caco-2 cells differentiate into a monolayer of polarized enterocytes with tight junctions and express various transporters, including the efflux pump P-glycoprotein (P-gp). nih.govevotec.comyoutube.com

Permeability studies using Caco-2 monolayers measure the flux of a compound from an apical (lumenal) chamber to a basolateral (blood) chamber, and vice versa. nih.govevotec.com The apparent permeability coefficient (Papp) is calculated from these measurements. A bidirectional assay, measuring transport in both directions (A→B and B→A), allows for the calculation of an efflux ratio (Papp(B-A)/Papp(A-B)). An efflux ratio greater than 2 is indicative of active efflux, often mediated by transporters like P-gp. evotec.com These assays can determine if a compound is a substrate, inhibitor, or inducer of important drug transporters, which is a common mechanism of drug-drug interactions. nih.gov

While in vitro studies provide valuable preliminary data, in vivo animal models are essential for understanding the complex pharmacodynamic interactions that may occur. These studies investigate how one substance alters the physiological or therapeutic effect of another. For anthraquinones, studies might focus on interactions with drugs that affect gastrointestinal motility, electrolyte balance, or drugs with a narrow therapeutic index that are metabolized by CYP enzymes known to be inhibited by anthraquinones. researchgate.netmdpi.com

In a typical study design, animals (e.g., rats) are administered the anthraquinone-containing substance (like casanthranol) alone, the interacting drug alone, and the two in combination. researchgate.net Key pharmacodynamic parameters are then measured. For example, if investigating an interaction with an anti-inflammatory drug, markers of inflammation would be assessed. If an interaction with an anticoagulant is suspected, blood coagulation parameters would be monitored. Pharmacokinetic sampling is often conducted in parallel to determine if the observed pharmacodynamic changes are related to altered drug concentrations. nih.govresearchgate.net These animal studies provide crucial information on the potential clinical relevance of interactions identified in in vitro screens. mdpi.com

Comparative Research and Broader Natural Product Chemistry

Comparative Studies with Other Anthraquinone (B42736) Glycosides

The chemical structures of cascarosides, sennosides (B37030), and aloin (B1665253), while all based on an anthraquinone core, exhibit significant variations in their glycosylation patterns and stereochemistry, which profoundly influence their stability and biological activity.

Cascarosides: These are unique in that they are O,C-diglucosylanthrones. researchgate.net Specifically, cascarosides A and B are 8-O-β-D-glucopyranosides of aloin and 11-desoxy-aloin, respectively. chemfaces.com This means they possess both an O-glycosidic bond and a C-glycosidic bond. The presence of the C-glycosidic linkage at C-10 in the anthrone (B1665570) structure contributes to their stability. uomustansiriyah.edu.iq The aglycones of cascarosides can be of the aloe-emodin (B1665711), chrysophanol (B1684469), or emodin (B1671224) type. researchgate.net

Sennosides: These are dimeric anthrone glycosides, meaning they consist of two anthrone units linked by a C-C bond, typically between the C-10 and C-10' positions. philadelphia.edu.joresearchgate.net This dimeric structure is a key differentiating feature from the monomeric nature of cascarosides and aloin. Sennosides A and B are stereoisomers, and upon hydrolysis, they yield two molecules of rhein-8-glucoside. nih.gov

Aloin: Also known as barbaloin, aloin is a C-glycoside of aloe-emodin anthrone. researchgate.netuomustansiriyah.edu.iq The C-C glycosidic bond in aloin makes it resistant to enzymatic hydrolysis in the upper gastrointestinal tract. uomustansiriyah.edu.iq Aloin exists as two diastereoisomers, aloin A and aloin B. researchgate.net

The key structural difference lies in the glycosidic linkages. Cascarosides possess both O- and C-glycosidic bonds, sennosides are characterized by their dimeric nature with a C-C bridge, and aloin is a simple C-glycoside. researchgate.netuomustansiriyah.edu.iqresearchgate.net These structural nuances, particularly the stereochemistry at the C-10 position and the nature of the glycosidic bonds, are critical determinants of their pharmacological properties.

Table 1: Structural Comparison of Anthraquinone Glycosides

Feature Cascarosides Sennosides Aloin
Core Structure Monomeric anthrone Dimeric anthrone Monomeric anthrone
Glycosidic Linkages O- and C-glycosidic C-C bridge between two anthrone units, O-glycosidic C-glycosidic
Key Aglycone(s) Aloe-emodin, Chrysophanol, Emodin Rhein (B1680588) Aloe-emodin
Example Compounds Cascaroside A, Cascaroside B Sennoside A, Sennoside B Aloin A, Aloin B

The laxative effect of anthraquinone glycosides, including casanthranol (B1217415), sennosides, and aloin, is primarily mediated by their active metabolites in the colon. thenaturopathicherbalist.comnih.gov While the general mechanism is similar, comparative studies reveal subtle differences at the molecular and cellular levels.

Upon oral administration, these glycosides pass largely unchanged through the stomach and small intestine. thenaturopathicherbalist.compatsnap.com In the colon, gut microbiota hydrolyze the glycosidic bonds and reduce the anthraquinone aglycones to their active form, primarily anthrones (e.g., rhein anthrone from sennosides). thenaturopathicherbalist.compatsnap.comnih.gov

The proposed mechanisms of action for these active metabolites include:

Stimulation of Colonic Motility: The anthrones directly irritate the intestinal mucosa, leading to increased peristalsis and accelerated colonic transit. nih.govthenaturopathicherbalist.comnih.gov This reduces the time for water reabsorption, resulting in a softer stool.

Alteration of Fluid and Electrolyte Secretion: The active metabolites inhibit the absorption of water and sodium from the colon and stimulate the secretion of chloride ions. nih.govthenaturopathicherbalist.comnih.gov This leads to an accumulation of fluid in the colonic lumen, further contributing to the laxative effect. thenaturopathicherbalist.com Some studies suggest that this involves the inhibition of the Na+/K+-ATPase pump and Cl- channels in colon cells. nih.gov

While the overarching mechanisms are shared, the potency and specific cellular targets may differ slightly due to the structural variations among the parent glycosides and their resulting metabolites. For instance, the dimeric nature of sennosides might influence their rate of metabolism and the concentration of active anthrones delivered to the colon compared to the monomeric cascarosides and aloin.

Research on Broader Natural Product Chemistry and Glycoside Families

The study of casanthranol and its constituent cascarosides is situated within the broader context of natural product chemistry, a field dedicated to the isolation, structure elucidation, and biological investigation of compounds from natural sources.

Anthraquinone glycosides are a diverse class of secondary metabolites found in various plant families, including Rhamnaceae (Rhamnus purshiana), Fabaceae (Senna species), and Liliaceae (Aloe species). thenaturopathicherbalist.com This phytochemical diversity is a result of different biosynthetic pathways.

The biosynthesis of the anthraquinone core generally follows two main pathways in higher plants:

The Polyketide Pathway: This pathway, starting from acetyl-CoA and malonyl-CoA, is responsible for the formation of emodin-type anthraquinones. philadelphia.edu.joresearchgate.netresearchgate.net

The Shikimate Pathway: This pathway leads to the formation of alizarin-type anthraquinones. researchgate.net

Following the formation of the aglycone, glycosylation occurs, which is a critical step for the compound's stability and transport to its site of action. uomustansiriyah.edu.iq The diversity in glycosylation patterns, such as the formation of O-glycosides, C-glycosides, or the unique O,C-diglycosides of cascarosides, further contributes to the vast array of anthraquinone derivatives found in nature. researchgate.netuomustansiriyah.edu.iq Fungi are also a significant source of diverse anthraquinones, with their biosynthetic pathways being an active area of research. nih.govnih.govrsc.org

Methodological Advancements in Natural Product Research Applicable to Casanthranol and Cascaroside A

The isolation and characterization of casanthranol and its components have been greatly facilitated by advancements in analytical and separation techniques. These modern methods are crucial for quality control, standardization, and further research into these and other natural products.

Extraction Techniques: While traditional methods like maceration and Soxhlet extraction are still used, modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer advantages like reduced extraction time and solvent consumption. mdpi.comnih.gov Supercritical fluid extraction (SFE) is another advanced technique that provides high selectivity. frontiersin.org

Separation and Isolation: High-performance liquid chromatography (HPLC) is a cornerstone for the analysis and purification of anthraquinone glycosides. mdpi.comvedomostincesmp.ru High-performance countercurrent chromatography (HPCCC) has also proven to be a powerful technique for the preparative-scale isolation of cascarosides. researchgate.net

Structural Elucidation: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for the structural characterization of natural products. nih.govnih.govthermofisher.com Tandem MS (MS/MS) provides valuable fragmentation data for identifying and sequencing glycosides. thermofisher.com Two-dimensional NMR techniques are particularly useful for determining the complex stereochemistry of these molecules. nih.gov

Glycan Analysis: Specific methodologies have been developed for the detailed analysis of the glycan (sugar) portions of glycosides. These include enzymatic or chemical release of the glycans, followed by labeling and analysis using techniques like hydrophilic interaction liquid chromatography (HILIC) and mass spectrometry. thermofisher.comacs.org

These methodological advancements not only enable a more thorough understanding of casanthranol and cascaroside A but also pave the way for the discovery and characterization of new bioactive natural products. nih.govmdpi.com

Future Research Directions and Emerging Technologies

Development of Advanced Analytical Techniques for Comprehensive Cascaroside Profiling

The accurate identification and quantification of cascarosides within complex botanical extracts are fundamental to understanding their properties. While high-performance liquid chromatography (HPLC) has been a cornerstone of analysis, newer methods are offering greater resolution and sensitivity. researchgate.netscribd.com

Recent advancements in analytical techniques are enabling a more detailed and comprehensive profiling of cascarosides. Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), particularly with technologies like Quadrupole Time-of-Flight (QTOF) and Orbitrap, are at the forefront. These methods provide superior separation efficiency, speed, and the ability to perform in-depth structural elucidation of individual cascaroside isomers and other related anthraquinones.

Furthermore, the application of hyphenated techniques, such as HPLC coupled with diode array detection (DAD), allows for the simultaneous quantification and preliminary identification of compounds based on their UV-Vis spectra. researchgate.netscribd.com The development and validation of these sophisticated analytical methods are crucial for ensuring the quality and consistency of cascara-containing products.

Application of Advanced Computational Chemistry in Casanthranol (B1217415) and Cascaroside Research

Computational chemistry has emerged as a powerful tool in natural product research, offering insights that are often difficult to obtain through experimental methods alone. nih.govresearchgate.netnih.gov In the context of casanthranol and cascarosides, computational approaches are poised to accelerate discovery and deepen our understanding of their chemical and biological behavior. researchgate.net

Predictive Modeling for Structure-Function Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govnih.gov For cascarosides, QSAR models can be developed to predict their various biological activities based on calculated molecular descriptors. nih.gov These descriptors can include electronic properties, hydrophobicity, and steric factors. By building robust and validated QSAR models, researchers can screen virtual libraries of cascaroside analogues to identify candidates with potentially enhanced or novel functionalities, thereby guiding synthetic efforts. nih.gov The process typically involves feature selection to identify the most relevant descriptors and model construction to establish the predictive relationship. nih.gov

Synthetic Biology and Combinatorial Chemistry Approaches for Novel Analogue Generation

The generation of novel cascaroside analogues is crucial for exploring structure-activity relationships and developing compounds with optimized properties. colab.ws Synthetic biology and combinatorial chemistry offer powerful platforms to achieve this. nih.govnih.gov

Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically combining different chemical building blocks. nih.govyoutube.com This approach can be used to create a diverse set of cascaroside derivatives with variations in their sugar moieties or aglycone structures.

Synthetic biology, on the other hand, focuses on engineering biological systems to produce novel compounds. nih.gov This could involve the heterologous expression of biosynthetic genes from the cascara plant in a microbial host and then using precursor-directed biosynthesis or mutasynthesis to generate new analogues. By combining the tools of synthetic biology with synthetic chemistry, researchers can create focused libraries of natural product analogues, which has a higher potential for discovering new leads. colab.wsnih.gov

Integration of Omics Technologies for Comprehensive Biological Understanding

To gain a holistic understanding of the biological effects of casanthranol and cascarosides, a systems-level approach is necessary. researchgate.net The integration of various "omics" technologies, such as transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to these compounds. nih.govnih.govresearchgate.net

Transcriptomics (analyzing the complete set of RNA transcripts) can reveal which genes are up- or down-regulated in response to cascaroside exposure.

Proteomics (studying the entire complement of proteins) can identify changes in protein expression and post-translational modifications.

Metabolomics (profiling the complete set of small-molecule metabolites) can show how cellular metabolism is altered.

By integrating data from these different omics layers, researchers can construct detailed molecular networks and pathways that are modulated by cascarosides. researchgate.net This multi-omics approach is powerful for uncovering the complex interplay of cellular processes that govern the biological phenotype. researchgate.net

Methodological Standardization and Inter-laboratory Reproducibility in Casanthranol Research

Ensuring the reliability and comparability of research findings across different laboratories is paramount for advancing the field. This requires the establishment of standardized methodologies for the extraction, isolation, characterization, and biological evaluation of casanthranol and cascarosides.

Standardization efforts should focus on:

Reference Materials: The availability of well-characterized reference standards for major cascarosides is essential for accurate quantification.

Analytical Methods: Agreement on validated analytical methods, including HPLC and UHPLC-MS protocols, will ensure consistency in phytochemical profiling.

Biological Assays: The use of standardized protocols for in vitro and in vivo biological assays will allow for more meaningful comparisons of results.

Initiatives to promote inter-laboratory studies and data sharing will be crucial in achieving the necessary level of standardization and reproducibility in casanthranol research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.